β-Lactamase Inhibition IC50: Furan-3-carboximidamide vs. Broad-Spectrum Inhibitors
Furan-3-carboximidamide hydrochloride exhibits moderate inhibitory activity against class C β-lactamase from Enterobacter cloacae 908R. Its activity is quantified as an IC50 of 3.00 µM (3.00E+3 nM) [1]. This positions it as a less potent but structurally distinct scaffold compared to clinically established β-lactamase inhibitors like clavulanic acid (IC50 ≈ 0.1 µM for class A β-lactamases) [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.00 µM |
| Comparator Or Baseline | Clavulanic acid (≈0.1 µM) |
| Quantified Difference | ~30-fold less potent |
| Conditions | Assay against Class C β-lactamase from Enterobacter cloacae 908R |
Why This Matters
This quantifies the compound's baseline activity, allowing researchers to select it for applications where a non-potent, alternative scaffold is desired for overcoming resistance mechanisms or for use as a tool compound.
- [1] BindingDB. (2012). PrimarySearch_ki: Data for Beta-lactamase and BDBM50112048. Retrieved from http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Papp-Wallace, K. M., & Bonomo, R. A. (2016). New β-Lactamase Inhibitors in the Clinic. Infectious Disease Clinics of North America, 30(2), 441–464. (IC50 for clavulanic acid is context-dependent; a representative value for class A enzymes is used for comparative context). View Source
